molecular formula C20H23N3O3S B1222491 3-(2-furanylmethyl)-4-oxo-N,N-dipropyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

3-(2-furanylmethyl)-4-oxo-N,N-dipropyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B1222491
M. Wt: 385.5 g/mol
InChI Key: QGIAVUQSFVCLRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furanylmethyl)-4-oxo-N,N-dipropyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a member of quinazolines.

Scientific Research Applications

Chemical Reactions and Synthesis

  • The hydrolytic opening of the quinazoline ring in derivatives like 3-furfuryl-4-oxo-3,4-dihydroquinazoline has been explored, leading to various benzamide derivatives through acid, alkaline, or neutral medium hydrolysis (Shemchuk, Chernykh, Levashov, & Sytnik, 2010).
  • Another study involved the synthesis of functionalized thiazoloquinazolinones via intramolecular electrophilic cyclization, indicating a method for creating linearly fused quinazolinium derivatives (Kut, Onysko, & Lendel, 2020).

Green Chemistry Applications

  • Research on N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides synthesis using water as a "green" medium aligns with the principles of green chemistry and shows nearly quantitative yields (Horishny & Matiychuk, 2020).

Novel Synthesis Routes

  • Studies have been conducted on quinazoline carboxylic acids, providing an easy route to specific alkanoic acids and esters, showcasing innovative approaches in quinazoline synthesis (Süsse & Johne, 1985).

Anticancer and Antimicrobial Applications

  • Some quinazoline derivatives have shown promising selective anticancer activity, suggesting potential in developing cancer therapeutics (Abdel-Rahman, 2006).
  • Antimicrobial activity of furothiazolo pyrimido quinazolinones synthesized from visnagenone or khellinone has been evaluated, indicating significant growth inhibition in bacteria and fungi (Abu‐Hashem, 2018).

Biochemical Research

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-4-oxo-N,N-dipropyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C20H23N3O3S/c1-3-9-22(10-4-2)18(24)14-7-8-16-17(12-14)21-20(27)23(19(16)25)13-15-6-5-11-26-15/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,21,27)

InChI Key

QGIAVUQSFVCLRL-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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